Hexanal
Vue d'ensemble
Description
Hexanal is a compound known for its significant role in the preservation and post-harvest storage of perishable food items, particularly fruits and vegetables. It inhibits the phospholipase-D enzyme, which accelerates the ripening and senescence of fruit by causing membrane degradation. This property makes hexanal a valuable compound in extending the shelf-life of perishables, ensuring better quality and safety during storage (Ashitha, Sunny, & Nisha, 2020).
Synthesis Analysis
While the synthesis of hexanal itself is not directly covered in the provided research, hexanal is naturally secreted by plants and has been applied in various forms, such as vapor, liquid, and nanoemulsion, for the treatment of fruits and vegetables. Its synthesis and application methods aim to inhibit microbial growth, especially mold, and enhance the overall biochemical qualities of the produce, including color firmness and antioxidant enzyme activities (Ashitha, Sunny, & Nisha, 2020).
Molecular Structure Analysis
The specific molecular structure analysis of hexanal is crucial for understanding its interaction with biological molecules, such as the phospholipase-D enzyme. However, the detailed molecular structure and its analysis are not outlined in the provided references.
Chemical Reactions and Properties
Hexanal acts by inhibiting the enzyme phospholipase D (PLD), which is involved in the membrane degradation process associated with the ripening and senescence of fruits. By suppressing PLD activity, hexanal treatment results in the reduction of fruit decay and enhances post-harvest disease resistance. This chemical interaction underpins the efficacy of hexanal in preserving the freshness and quality of fruits and vegetables during storage (Ashitha, Sunny, & Nisha, 2020).
Physical Properties Analysis
The physical properties of hexanal, such as its vapor pressure, boiling point, and solubility, play a significant role in its application as a preservative for fruits and vegetables. These properties determine the efficacy of hexanal in various forms of application, including vapor and liquid forms, to inhibit microbial growth and extend shelf-life. However, the specific physical properties are not detailed in the provided research summaries.
Chemical Properties Analysis
Hexanal's chemical properties, including its reactivity and stability under different conditions, are pivotal for its application in post-harvest treatment. Its ability to inhibit PLD enzyme activity and suppress cell wall degrading enzymes, while promoting antioxidant enzyme activities, highlights its chemical behavior in biological systems. Although the provided references focus more on the application outcomes of hexanal, its chemical properties facilitate these applications by ensuring the preservation and quality enhancement of perishables (Ashitha, Sunny, & Nisha, 2020).
Applications De Recherche Scientifique
1. Food Science: Extending Shelf-life of Indian Jujube Fruit
Hexanal was applied to ‘Umran’ Indian Jujube fruit at different concentrations (0.15, 0.20, and 0.25%) at both pit hardening and color break stages. The fruits were then stored for 28 days in a cold chamber of 7.5±1 °C and 90–95% RH . The application of 0.20% hexanal reduced spoilage rates, inhibited weight loss, and maintained fruit firmness for longer durations . The activities of cell wall degrading enzymes were also suppressed .
2. Food Science: Improving Post-harvest Life and Quality of Mango
Hexanal was applied to mango trees at concentrations ranging from 800 µM to 2000 µM at 30 and 15 days before harvesting . After harvest, the fruits were stored in cool chambers at a temperature of 12±2 °C and 85–90% relative humidity . The hexanal treatments widened the storage period of fruits while maintaining their freshness in comparison to the untreated mango fruits . Hexanal formulation @1600 µM significantly reduced the decay incidence, pectin methyl esterase activity and respiratory rate of mango fruits .
3. Flavor and Fragrance Development
Hexanal’s characteristic aroma makes it an interesting compound for potential use in the development of new flavors and fragrances .
4. Agriculture: Delaying Fruit Ripening
Nanotech applications of a natural plant extract called hexanal can be used to delay fruit ripening . Hexanal inhibits a plant enzyme that is responsible for breaking cell membranes during a fruit’s ripening process .
5. Agriculture: Nanotechnology-based Applications
Researchers are developing nanotechnology-based applications of hexanal for agriculture . Spraying hexanal formula on mango trees slowed fruit ripening by three weeks . The team is also developing “smart packaging” systems, made from materials such as banana fibre, that slowly release hexanal to extend storage life after fruit is harvested . These applications can boost farmers’ incomes .
6. Agriculture: Prolonging the Shelf Life of Fruits
Research is ongoing regarding the use of hexanal in agriculture, particularly its potential to prolong the shelf life of fruits . Early studies suggest hexanal could delay fruit ripening and senescence, providing a natural alternative to currently used chemical substances .
7. Agriculture: Enhancing the Quality of Bananas, Mangoes, and Papayas
Researchers are developing nanotechnology-based applications of hexanal for agriculture . Spraying hexanal formula on mango trees slowed fruit ripening by three weeks . The team is also developing “smart packaging” systems, made from materials such as banana fibre, that slowly release hexanal to extend storage life after fruit is harvested . These applications can boost farmers’ incomes .
8. Food Science: Regulating Antioxidant Activities During Cold Storage
Hexanal was applied to ‘Umran’ Indian Jujube fruit at both pit hardening and color break stages . Harvested fruits were stored for 28 days in a cold chamber of 7.5±1 °C and 90–95% RH . Fruits treated with 0.20% hexanal reduced the weight loss and spoilage and maintained the firmness, soluble solids content, carotenoid content, and antioxidant activity . The activities of cell wall degrading enzymes investigated were suppressed .
Safety And Hazards
Hexanal can cause irritation to the eyes, skin, and respiratory tract if handled improperly . Long-term exposure or ingestion may lead to harmful effects on the liver and kidneys . Hexanal is considered slightly hazardous in case of skin contact or ingestion . It can cause irritation to the skin, eyes, and respiratory tract . Prolonged exposure or repeated use may result in skin dryness or cracking . Upon ingestion, hexanal can cause digestive tract irritation with nausea, vomiting, and diarrhea .
Orientations Futures
Propriétés
IUPAC Name |
hexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARKCYVAAOWBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Record name | HEXALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/845 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021604 | |
Record name | Hexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour | |
Record name | HEXALDEHYDE | |
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Record name | Hexanal | |
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Record name | Hexanal | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Hexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |
Record name | HEXALDEHYDE | |
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Record name | HEXALDEHYDE | |
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Record name | Hexanal | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup | |
Record name | HEXALDEHYDE | |
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Record name | HEXALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
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Solubility |
In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils | |
Record name | HEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
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Record name | Hexanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Hexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817 | |
Record name | HEXALDEHYDE | |
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Record name | HEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
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Record name | Hexanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.45 (Air = 1) | |
Record name | HEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
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Vapor Pressure |
11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C | |
Record name | Hexaldehyde | |
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Record name | HEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
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Mechanism of Action |
Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL. | |
Record name | HEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
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Product Name |
Hexanal | |
Color/Form |
Colorless liquid | |
CAS RN |
66-25-1 | |
Record name | HEXALDEHYDE | |
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Record name | Hexanal | |
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Record name | Hexaldehyde | |
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Record name | Hexanal | |
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Record name | Hexanal | |
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Record name | Hexanal | |
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Record name | HEXANAL | |
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Record name | HEXALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
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Record name | Hexanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C | |
Record name | HEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Citations
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